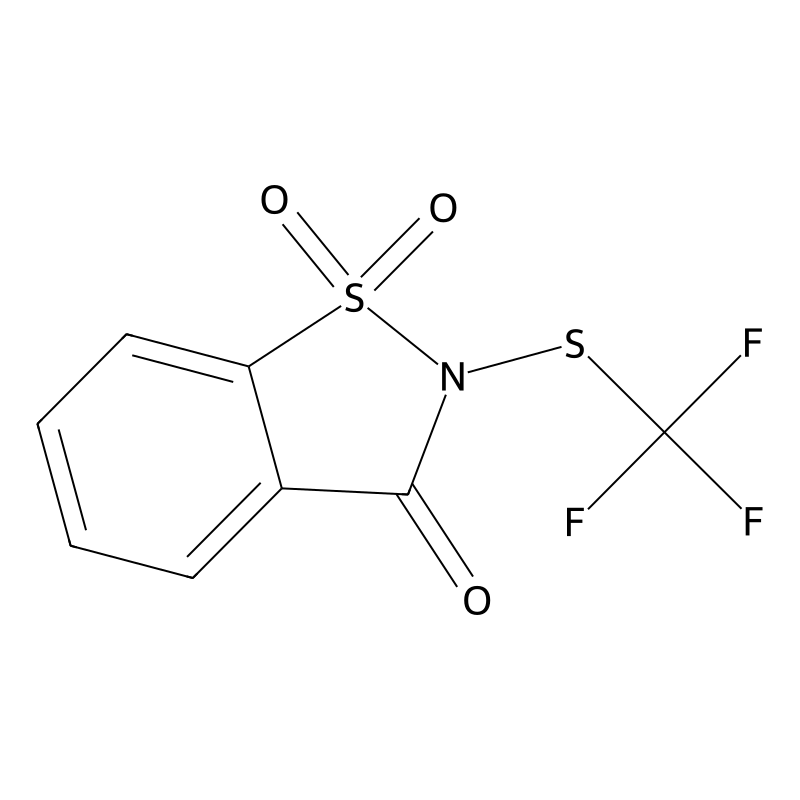

N-(trifluoromethylthio)saccharin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Tfm-saccharin has been explored as a reagent in organic synthesis due to the presence of the trifluoromethylthio group (-SCF3). This group can act as a leaving group in various reactions, allowing for the introduction of the trifluoromethyl moiety (CF3) into other molecules. For instance, a study describes its use in the synthesis of N-trifluoromethylthio-substituted indoles. Source: TCI America, "N-(Trifluoromethylthio)saccharin 1647073-46-8":

Medicinal Chemistry:

The introduction of fluorine atoms into molecules can sometimes improve their biological properties. Tfm-saccharin, containing the trifluoromethyl group, has been investigated for potential medicinal applications. A study mentions its use as a reactant in the preparation of novel heterocyclic compounds for biological evaluation. However, further research is needed to determine its specific therapeutic effects. Source: Tokyo Chemical Industry Co., Ltd., "N-(Trifluoromethylthio)saccharin 1647073-46-8":

N-(trifluoromethylthio)saccharin is a synthetic compound derived from saccharin, characterized by the presence of a trifluoromethylthio group. Its chemical formula is C₈H₄F₃NO₃S, and it features a sulfonamide structure that enhances its reactivity and biological activity. The trifluoromethylthio group (–SCF₃) is notable for its lipophilicity, which facilitates the transport of the compound through lipid membranes, making it particularly interesting in medicinal chemistry and material science .

- Friedel-Crafts Trifluoromethylthiolation: This reaction involves the introduction of the trifluoromethylthio group into electron-rich arenes, utilizing Lewis acid catalysts to activate the saccharin derivative .

- Catalytic Activation: The compound can be activated by Lewis acids such as iron(III) chloride, facilitating substitution reactions with nucleophiles like diphenyl selenide to yield more reactive intermediates .

The biological activity of N-(trifluoromethylthio)saccharin has been explored in various studies. Its lipophilic nature allows for enhanced permeability in biological systems, which may contribute to its potential as a pharmaceutical agent. The incorporation of the trifluoromethylthio group into bioactive molecules can significantly alter their pharmacokinetic properties, potentially improving efficacy and reducing toxicity .

The synthesis of N-(trifluoromethylthio)saccharin typically involves several steps:

- Starting Material: Saccharin is used as the precursor.

- Trifluoromethylthiolation: The introduction of the trifluoromethylthio group can be achieved through various methods, including:

N-(trifluoromethylthio)saccharin has several applications across different fields:

- Pharmaceuticals: Its ability to modify biological activity makes it a candidate for drug development, particularly in creating new therapeutic agents with improved properties.

- Material Science: The compound can be used in synthesizing advanced materials due to its unique chemical properties.

- Chemical Synthesis: As a trifluoromethylthiolating agent, it is valuable in organic synthesis for creating complex molecules with specific functional groups .

Interaction studies involving N-(trifluoromethylthio)saccharin have focused on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action and potential applications in medicinal chemistry. The interactions often depend on the nature of the substituents on the nucleophiles and the reaction conditions used (e.g., solvent, temperature) which can significantly influence outcomes .

N-(trifluoromethylthio)saccharin can be compared with several similar compounds that also contain trifluoromethyl or thiol groups. Here are some notable examples:

N-(trifluoromethylthio)saccharin stands out due to its dual functionality as both a sulfonamide and a potent trifluoromethylthiolating agent, allowing for diverse applications in organic synthesis and medicinal chemistry that may not be achievable with other similar compounds.

The development of N-(trifluoromethylthio)saccharin emerged from systematic research efforts led by Qilong Shen and colleagues at the Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences, beginning in the early 2010s. The discovery represented a culmination of extensive research into electrophilic trifluoromethylthiolating reagents, addressing critical limitations of existing methodologies that required harsh reaction conditions or exhibited limited substrate scope.

Prior to the development of N-(trifluoromethylthio)saccharin, the field of trifluoromethylthiolation was dominated by reagents such as trifluoromethylthio chloride, which presented significant practical challenges due to its gaseous nature and toxicity. The need for more accessible and user-friendly reagents motivated researchers to explore alternative approaches, leading to the investigation of various electrophilic scaffolds capable of delivering trifluoromethylthio groups under mild conditions.

The breakthrough came with the recognition that saccharin, a readily available and inexpensive starting material, could serve as an excellent scaffold for electrophilic trifluoromethylthiolation. The research team demonstrated that N-(trifluoromethylthio)saccharin could be synthesized efficiently through a two-step process from saccharin, completed within 30 minutes under ambient conditions. This rapid synthesis represented a significant improvement over previous methods that required multiple steps and extended reaction times.

The initial report of N-(trifluoromethylthio)saccharin in 2014 marked a pivotal moment in trifluoromethylthiolation chemistry. The reagent demonstrated unprecedented reactivity toward a wide range of nucleophiles, including alcohols, amines, thiols, electron-rich arenes, aldehydes, ketones, and alkynes. This broad substrate scope, combined with the reagent's stability and ease of handling, quickly established it as a valuable addition to the synthetic chemist's toolkit.

Significance in Synthetic Organic Chemistry

N-(Trifluoromethylthio)saccharin has achieved remarkable significance in synthetic organic chemistry due to its exceptional performance as an electrophilic trifluoromethylthiolating reagent. The compound addresses fundamental challenges in organofluorine synthesis by providing a reliable method for introducing trifluoromethylthio groups, which are among the most lipophilic substituents known to medicinal chemists. The incorporation of trifluoromethylthio groups significantly enhances molecular properties relevant to drug discovery, including improved metabolic stability, enhanced bioavailability, and increased lipophilicity.

The reagent's significance extends beyond its synthetic utility to encompass its role in advancing mechanistic understanding of trifluoromethylthiolation processes. Research has demonstrated that N-(trifluoromethylthio)saccharin operates through electrophilic substitution mechanisms, providing valuable insights into the factors governing reactivity and selectivity in these transformations. These mechanistic studies have informed the development of improved reaction conditions and expanded the scope of compatible substrates.

One of the most notable aspects of N-(trifluoromethylthio)saccharin's significance lies in its compatibility with complex molecular architectures. The reagent has been successfully applied to the late-stage functionalization of pharmaceutically relevant compounds, including natural products and marketed drugs. This capability has proven invaluable for structure-activity relationship studies and the development of fluorinated analogs with enhanced biological properties.

The reagent's impact on synthetic methodology is further evidenced by its adoption in diverse catalytic systems. Researchers have developed complementary catalytic approaches using N-(trifluoromethylthio)saccharin with various metal catalysts, including iron(III) chloride, gold(III), and copper complexes. These catalytic systems have expanded the reagent's applicability and enabled regioselective transformations that were previously challenging to achieve.

Table 1: Key Synthetic Applications of N-(Trifluoromethylthio)saccharin

Structural Characteristics and Nomenclature

N-(Trifluoromethylthio)saccharin possesses a distinctive molecular structure that combines the well-established saccharin core with a trifluoromethylthio substituent attached to the nitrogen atom. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is 1,1-dioxo-2-(trifluoromethylsulfanyl)-1,2-benzothiazol-3-one. Alternative nomenclature includes 2-[(trifluoromethyl)thio]-1,1-dioxide-1,2-benzisothiazol-3(2H)-one, reflecting different approaches to describing the heterocyclic framework.

The molecular formula C₈H₄F₃NO₃S₂ reflects the presence of eight carbon atoms, four hydrogen atoms, three fluorine atoms, one nitrogen atom, three oxygen atoms, and two sulfur atoms. The molecular weight of 283.25 grams per mole positions this compound within the typical range for small molecule synthetic reagents. The Chemical Abstracts Service registry number 1647073-46-8 provides a unique identifier for this specific compound.

Structural analysis reveals several key features that contribute to the compound's exceptional reactivity. The saccharin framework provides a highly electron-withdrawing environment due to the presence of both sulfonyl and carbonyl functionalities. This electron-deficient nature significantly enhances the electrophilicity of the trifluoromethylthio group, making it more reactive toward nucleophiles compared to other trifluoromethylthiolating reagents.

The three-dimensional arrangement of functional groups within N-(trifluoromethylthio)saccharin creates a favorable geometry for nucleophilic attack. The trifluoromethylthio group is positioned to maximize its accessibility while benefiting from the activating influence of the adjacent electron-withdrawing groups. This structural arrangement contributes to the reagent's broad substrate scope and high reactivity under mild conditions.

Table 2: Physical and Chemical Properties of N-(Trifluoromethylthio)saccharin

The compound's stability profile represents another crucial structural characteristic. Unlike many trifluoromethylthiolating reagents that require special handling or storage conditions, N-(trifluoromethylthio)saccharin demonstrates remarkable shelf stability. This stability arises from the robust nature of the saccharin framework and the secure attachment of the trifluoromethylthio group through a stable nitrogen-sulfur bond.

Position within Trifluoromethylthiolating Agent Classification

N-(Trifluoromethylthio)saccharin occupies a unique and prominent position within the broader classification of trifluoromethylthiolating agents, representing a distinct structural class that offers complementary reactivity to existing reagent families. The landscape of trifluoromethylthiolating reagents encompasses several major categories, including electrophilic reagents, nucleophilic reagents, and radical precursors, each with specific advantages and limitations for different synthetic applications.

Within the electrophilic trifluoromethylthiolating agent category, N-(trifluoromethylthio)saccharin belongs to a specialized subclass of nitrogen-based electrophilic reagents. This classification distinguishes it from other prominent electrophilic reagents such as trifluoromethanesulfenates (Lu-Shen reagents) and hypervalent iodine-based systems (Togni reagents). The nitrogen-centered electrophilic character of N-(trifluoromethylthio)saccharin provides unique reactivity patterns that complement these alternative reagent classes.

The relationship between N-(trifluoromethylthio)saccharin and trifluoromethanesulfenates represents a particularly important aspect of reagent classification. While both reagent types serve as electrophilic trifluoromethylthiolating agents, they exhibit complementary substrate scopes and reaction conditions. Trifluoromethanesulfenates demonstrate superior performance in transition-metal-catalyzed reactions, particularly copper-catalyzed transformations of aryl and vinyl boronic acids and silver-catalyzed decarboxylative trifluoromethylthiolation of aliphatic carboxylic acids. In contrast, N-(trifluoromethylthio)saccharin exhibits enhanced electrophilicity and superior efficiency for direct trifluoromethylthiolation of nucleophiles such as alcohols, amines, thiols, and electron-rich arenes.

Comparative analysis of electrophilicity reveals that N-(trifluoromethylthio)saccharin demonstrates higher reactivity than many established trifluoromethylthiolating reagents. This enhanced electrophilicity results from the unique electronic environment created by the saccharin framework, which features both sulfonyl and carbonyl electron-withdrawing groups adjacent to the nitrogen center. The replacement of one carbonyl group in N-trifluoromethylthiophthalimide with a sulfonyl group significantly increases the electrophilic character, leading to the development of even more electrophilic variants such as N-trifluoromethylthiodibenzenesulfonimide.

Table 3: Comparison of Major Trifluoromethylthiolating Reagent Classes

| Reagent Class | Representative Example | Primary Applications | Relative Electrophilicity | Synthesis Complexity |

|---|---|---|---|---|

| Nitrogen-based electrophilic | N-(Trifluoromethylthio)saccharin | Direct nucleophile functionalization | High | Low (2 steps, 30 min) |

| Sulfenate-based electrophilic | Trifluoromethanesulfenates | Metal-catalyzed reactions | Moderate | Moderate |

| Hypervalent iodine-based | Togni reagents | Radical trifluoromethylation | High | Moderate to high |

| Sulfonium-based | Umemoto reagent | Electrophilic substitution | High | High (9 steps) |

| Nucleophilic | Trifluoromethylthiolate salts | Nucleophilic substitution | Low | Low to moderate |

The position of N-(trifluoromethylthio)saccharin within this classification system reflects its role as a bridge between accessibility and performance. While maintaining the high reactivity characteristic of premium electrophilic reagents, it offers significant advantages in terms of synthesis simplicity and handling convenience. This combination of properties has established N-(trifluoromethylthio)saccharin as a preferred reagent for many synthetic applications, particularly those requiring high efficiency under mild conditions with diverse substrate classes.

Synthesis from Saccharin

The synthesis of N-(trifluoromethylthio)saccharin represents a significant advancement in trifluoromethylthiolating reagent development. The compound can be synthesized efficiently through a two-step procedure starting from readily available saccharin [1] [2] [3].

N-Chlorosaccharin Formation

The first step involves the chlorination of saccharin to form N-chlorosaccharin, which serves as a crucial intermediate. The reaction is carried out by treating saccharin with tert-butyl hypochlorite in methanol under mild conditions [4] [5].

In a typical procedure, saccharin (18.0 g, 98.3 mmol) is dissolved in methanol (350 mL) under nitrogen atmosphere with vigorous stirring (750 rpm) to produce a turbid suspension. tert-Butyl hypochlorite (13.9 g, 128 mmol, 1.3 equivalents) is then added in one portion to the suspension [4]. The reaction proceeds rapidly, with the suspension becoming a clear solution followed by the formation of a large amount of white precipitate. The mixture is stirred for 5 minutes and allowed to stand for an additional 5 minutes [4] [5].

The mechanism involves the electrophilic chlorination of the nitrogen atom in the saccharin ring system. The reaction is highly efficient, proceeding essentially quantitatively at room temperature within minutes [6] [5]. The product is isolated by vacuum filtration using a Büchner funnel and washed with petroleum ether to remove any unreacted starting materials [4].

Trifluoromethylthiolation of N-Chlorosaccharin using AgSCF3

The second step involves the trifluoromethylthiolation of N-chlorosaccharin using silver(I) trifluoromethanethiolate (AgSCF3) as the nucleophilic trifluoromethylthiolating agent. This reaction represents a key metathesis process that forms the target compound [1] [7] [2].

The reaction is conducted in acetonitrile at room temperature, with N-chlorosaccharin and AgSCF3 combined in a 1:1 molar ratio. The reaction proceeds rapidly, typically completing within 10 minutes [1] [2] [3]. The mechanism involves nucleophilic substitution of the chloride by the trifluoromethylthiolate anion, facilitated by the formation of silver chloride as a driving force [7].

The isolated yield of N-trifluoromethylthiosaccharin is typically 84-86%, as determined by 19F NMR spectroscopy [1] [2]. The reaction can be readily scaled up to multi-gram quantities, with successful preparation of 6.0 grams reported in the literature [2]. The product is obtained as a white solid that can be further purified by recrystallization [1] [2].

Alternative Synthetic Routes

Several alternative synthetic approaches have been developed for the preparation of N-trifluoromethylthiosaccharin and related compounds. One notable alternative involves the use of N-bromosaccharin instead of N-chlorosaccharin as the starting material [7] [8]. The synthesis follows a similar metathesis reaction pathway, where N-bromosaccharin (5 mmol, 1.31 g) is treated with AgSCF3 (5 mmol, 1.05 g) in acetonitrile (10 mL) [8]. This approach offers comparable yields and reaction conditions to the N-chlorosaccharin route.

Another alternative approach involves the direct synthesis from saccharin using different halogenating agents. The choice of halogenating agent can influence the overall efficiency and selectivity of the process [6] . N-Chlorosaccharin can be prepared using various chlorinating reagents, including chloramine-T, N-chlorosuccinimide, and other electrophilic chlorine sources [6] .

The development of continuous flow methodologies has also been explored for the synthesis of N-trifluoromethylthiosaccharin. Flow chemistry approaches offer advantages in terms of reaction control, heat management, and scalability [10]. These methods typically involve the sequential formation of N-chlorosaccharin and its subsequent trifluoromethylthiolation in a continuous process.

Scale-up Considerations and Industrial Production

The scale-up of N-trifluoromethylthiosaccharin synthesis requires careful consideration of several factors including reagent availability, reaction safety, and process economics. The reaction has been successfully demonstrated on multi-gram scales, with reported syntheses of up to 6.0 grams of product [2].

A critical consideration for industrial production is the availability and cost of AgSCF3, which is prepared from silver fluoride and carbon disulfide. The synthesis of AgSCF3 involves heating AgF (47.4 mmol, 6 g) with CS2 (99.3 mmol, 6 mL) in acetonitrile (12 mL) under reflux for 18 hours [11]. The product is isolated in 76% yield as a pale yellow to white solid that must be stored under inert atmosphere and protected from light [11] [12].

The industrial viability of this process depends on the development of more cost-effective methods for AgSCF3 preparation or the identification of alternative trifluoromethylthiolating reagents [13] [14]. Recent advances in flow chemistry have demonstrated the potential for on-demand generation of trifluoromethylthiolate species from readily available precursors, which could address some of the current limitations [13] [14].

Process safety considerations include the handling of tert-butyl hypochlorite, which is a strong oxidizing agent that is light-sensitive and requires refrigerated storage [15] [16] [17]. The compound can decompose exothermically when exposed to light or heat, making proper storage and handling protocols essential [15] [18].

Purification Methods and Quality Control

The purification of N-trifluoromethylthiosaccharin requires careful attention to maintain product quality and stability. The compound is typically isolated as a white solid through a series of purification steps designed to remove impurities and byproducts [1] [2] [3].

Primary purification involves filtration to separate the product from reaction byproducts, particularly silver chloride formed during the metathesis reaction. Vacuum filtration using a Büchner funnel with appropriate filter paper is the standard method [4]. The crude product is then washed with petroleum ether to remove any unreacted starting materials and soluble impurities [4].

Recrystallization represents the most effective method for achieving high purity. The compound can be recrystallized from appropriate solvent systems, with acetonitrile/diethyl ether being commonly employed [11]. The recrystallization process typically yields material with >95% purity [19] [20].

Column chromatography on silica gel provides an alternative purification method, particularly useful for removing closely related impurities. The choice of eluent depends on the specific impurities present, but dichloromethane and ethyl acetate mixtures are commonly used [19] [20].

Quality control measures include comprehensive analytical characterization using multiple techniques. 1H NMR spectroscopy confirms the aromatic proton signals characteristic of the benzene ring system [1] [2] [3]. 13C NMR provides information about the carbon framework, including the carbonyl carbon and aromatic carbons [1] [2]. 19F NMR spectroscopy is particularly important, showing the characteristic CF3 signal that confirms successful trifluoromethylthiolation [1] [2] [3].

The melting point of pure N-trifluoromethylthiosaccharin is reported as 113°C, providing a simple quality control metric [19]. Elemental analysis confirms the molecular formula C8H4F3NO3S2, with a molecular weight of 283.24 g/mol [19] [20].

Storage conditions are critical for maintaining product quality. The compound should be stored in a dark place under inert atmosphere at temperatures below 15°C [19] [20] [12]. These conditions help prevent decomposition and maintain the electrophilic reactivity that makes the compound valuable as a trifluoromethylthiolating reagent [1] [2] [3].